Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Overview
Description
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- is a synthetic steroidal compound It is structurally related to pregnane steroids and is characterized by the presence of a hexafluoroisopropanol group at the 21st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- typically involves multiple steps, starting from a suitable pregnane derivativeCommon reagents used in this process include hexafluoroacetone and a suitable base, such as potassium carbonate, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as chromatography, and the implementation of scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3 and 20 can be oxidized to form ketones.
Reduction: The double bond in the pregnene ring can be reduced to form a saturated pregnane derivative.
Substitution: The hydroxyl group at position 21 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Hexafluoroacetone and potassium carbonate are used for introducing the hexafluoroisopropanol group.
Major Products
The major products formed from these reactions include ketones, saturated steroids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in hormone replacement therapy.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- involves its interaction with steroid receptors in the body. The compound can bind to glucocorticoid and mineralocorticoid receptors, modulating the expression of target genes and influencing various physiological processes. The hexafluoroisopropanol group enhances its binding affinity and selectivity for these receptors, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Pregn-5-ene-3,20-diol: Lacks the hexafluoroisopropanol group, resulting in different chemical and biological properties.
5-Pregnen-3β-ol-20-one: Another pregnane derivative with distinct functional groups and applications.
5α-Pregnan-17α-ol-3,20-dione: A related steroid with different hydroxylation patterns and biological activity.
Uniqueness
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical properties, such as increased lipophilicity and enhanced receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14?,15-,16-,17-,18+,19?,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBOEWLASAFLW-DRPHTYIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102586-30-1 | |
Record name | Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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